molecular formula C22H37NO3 B1673406 N-[(1R,3S)-3-Hydroxy-1-(hydroxymethyl)-3-phenylpropyl]dodecanamide CAS No. 383418-30-2

N-[(1R,3S)-3-Hydroxy-1-(hydroxymethyl)-3-phenylpropyl]dodecanamide

Cat. No. B1673406
CAS RN: 383418-30-2
M. Wt: 363.5 g/mol
InChI Key: YCAKBKAOFSILDC-RTWAWAEBSA-N
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Description

“N-[(1R,3S)-3-Hydroxy-1-(hydroxymethyl)-3-phenylpropyl]dodecanamide”, also known as HPA-12, is a ceramide analog . It has an empirical formula of C22H37NO3 and a molecular weight of 363.53 .


Physical And Chemical Properties Analysis

HPA-12 is a white to beige powder . It is soluble in DMSO at a concentration of 2 mg/mL . The compound should be stored at a temperature of 2-8°C .

Mechanism of Action

Target of Action

HPA-12, also known as “N-[(2R,4S)-1,4-Dihydroxy-4-phenylbutan-2-yl]dodecanamide” or “N-[(1R,3S)-3-Hydroxy-1-(hydroxymethyl)-3-phenylpropyl]dodecanamide”, is an intracellular ceramide transport protein inhibitor . The primary target of HPA-12 is the ceramide transporter (CERT) protein . CERT plays a crucial role in the transport of ceramides, a type of sphingolipid, from the endoplasmic reticulum to the Golgi apparatus where they are converted into sphingomyelin .

Mode of Action

HPA-12 acts by binding to the ceramide-binding pocket in the CERT start domain . This binding inhibits the CERT-mediated transport of ceramides, thereby selectively preventing the conversion of cellular ceramides to sphingomyelin .

Biochemical Pathways

The inhibition of CERT by HPA-12 affects the sphingolipid metabolic pathway. Under normal conditions, CERT transports ceramides to the Golgi apparatus where they are converted into sphingomyelin. The action of hpa-12 disrupts this process, leading to a decrease in sphingomyelin synthesis .

Pharmacokinetics

It is known that hpa-12 is soluble in dmso .

Result of Action

The inhibition of ceramide transport by HPA-12 results in a decrease in the conversion of ceramides to sphingomyelin . This could potentially affect various cellular processes, as sphingomyelin is a major component of cell membranes and plays a role in signal transduction, apoptosis, and other cellular functions.

Action Environment

It is known that hpa-12 is stable at room temperature and has a shelf life of several years when stored properly .

properties

IUPAC Name

N-[(2R,4S)-1,4-dihydroxy-4-phenylbutan-2-yl]dodecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37NO3/c1-2-3-4-5-6-7-8-9-13-16-22(26)23-20(18-24)17-21(25)19-14-11-10-12-15-19/h10-12,14-15,20-21,24-25H,2-9,13,16-18H2,1H3,(H,23,26)/t20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCAKBKAOFSILDC-RTWAWAEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)NC(CC(C1=CC=CC=C1)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC(=O)N[C@H](C[C@@H](C1=CC=CC=C1)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1R,3S)-3-Hydroxy-1-(hydroxymethyl)-3-phenylpropyl]dodecanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[(1R,3S)-3-Hydroxy-1-(hydroxymethyl)-3-phenylpropyl]dodecanamide
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N-[(1R,3S)-3-Hydroxy-1-(hydroxymethyl)-3-phenylpropyl]dodecanamide
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